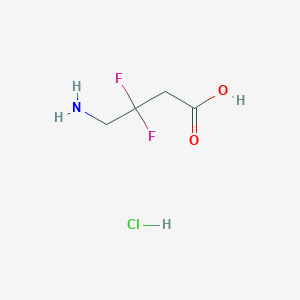

4-Amino-3,3-difluorobutanoic acid hydrochloride

Description

Properties

IUPAC Name |

4-amino-3,3-difluorobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2.ClH/c5-4(6,2-7)1-3(8)9;/h1-2,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZXCSUWRYRIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CN)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-23-4 | |

| Record name | 4-amino-3,3-difluorobutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-difluorobutanoic acid hydrochloride can be achieved through various synthetic routesThe reaction conditions often require the use of specific reagents and catalysts to ensure the selective introduction of fluorine atoms and the amino group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-difluorobutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Research

4-Amino-3,3-difluorobutanoic acid hydrochloride has been investigated for its potential in cancer treatment. Studies have shown that it can inhibit the growth of various cancer cell lines, including liver carcinoma and renal carcinoma. The compound's mechanism of action appears to involve the modulation of metabolic pathways critical for cancer cell proliferation.

Case Studies:

- A study demonstrated that this compound exhibits significant cytotoxic effects against glioma cells, suggesting its potential as a therapeutic agent for brain tumors .

- Another research indicated its efficacy in treating ovarian cancer by disrupting metabolic processes essential for tumor growth .

Inflammatory Diseases

The compound has also been studied for its anti-inflammatory properties. Research suggests that it may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease by modulating inflammatory pathways .

Case Studies:

- A clinical trial assessed the impact of this compound on patients with chronic obstructive pulmonary disease (COPD), showing promising results in reducing inflammation markers .

Protein Engineering

In protein engineering, the incorporation of fluorinated amino acids like this compound can enhance the stability and activity of proteins. Its unique fluorine substituents can influence protein folding and stability, making it a valuable tool in designing more resilient proteins.

Research Findings:

- A study explored how substituting natural amino acids with this fluorinated analogue improved the thermal stability of certain enzymes, indicating its utility in enzyme design .

Peptide Synthesis

The compound is used in synthesizing peptides with enhanced properties such as increased proteolytic stability. The introduction of fluorinated amino acids into peptide sequences can lead to significant changes in their biochemical behavior.

Research Findings:

- Investigations have shown that peptides incorporating this compound exhibit improved resistance to proteolytic degradation compared to their non-fluorinated counterparts .

Summary of Applications

Mechanism of Action

The mechanism of action of 4-Amino-3,3-difluorobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities but differ in substituents, physicochemical properties, and applications:

Substituent Variations at the Third Carbon

a. 4-Amino-3,3-dimethylbutanoic Acid Hydrochloride

- Formula: C₆H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol .

- Substituents : Two methyl (-CH₃) groups at C3.

- Solubility : 23.2 µg/mL (pH 7.4), indicating lower aqueous solubility compared to fluorinated analogs due to increased hydrophobicity .

- Applications : Used in peptide modification and as a hydrophobic spacer in drug design .

b. (R)-4-Amino-3-phenylbutyric Acid Hydrochloride

- Formula: C₁₀H₁₄ClNO₂

- Substituents : A phenyl (-C₆H₅) group at C3.

- Applications : Chiral intermediate in synthesizing neuromodulators or enzyme inhibitors .

c. 4-Amino-3-(difluoromethyl)butanoic Acid Hydrochloride

Aromatic Ring-Modified Analogs

a. (S)-3-Amino-4-(3,4-difluorophenyl)butanoic Acid Hydrochloride

- Formula: C₁₀H₁₁F₂NO₂

- Molecular Weight : 215.2 g/mol .

- Substituents : A 3,4-difluorophenyl group at C4.

- Applications : Targets fluorinated receptor ligands in CNS drug discovery .

b. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride

Chlorinated Analogs

a. (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic Acid Hydrochloride

Comparative Data Table

*Calculated based on formula.

Research Implications

- Fluorinated Analogs: The 3,3-difluoro substitution in the target compound offers superior metabolic stability compared to non-fluorinated analogs, making it valuable in protease-resistant peptide design .

- Chlorinated vs. Fluorinated: Chlorinated analogs (e.g., C₁₀H₁₂Cl₃NO₂) exhibit higher molecular weights and lipophilicity, favoring antimicrobial activity, whereas fluorinated versions prioritize target selectivity .

- Aromatic Modifications: Phenyl-substituted analogs (e.g., C₁₀H₁₄ClNO₂) are pivotal in designing kinase inhibitors due to enhanced hydrophobic interactions .

Biological Activity

4-Amino-3,3-difluorobutanoic acid hydrochloride (also known as DFBA) is a fluorinated amino acid derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural properties impart distinct biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of DFBA, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

- Molecular Formula : CHFNO

- SMILES : C(C(=O)O)C(CN)(F)F

- InChIKey : WXGKXOWURHJBDJ-UHFFFAOYSA-N

The presence of fluorine atoms in its structure enhances its lipophilicity and metabolic stability, which may influence its biological interactions.

DFBA is believed to exert its biological effects primarily through modulation of neurotransmitter systems. The incorporation of fluorine can affect the binding affinity to various receptors, potentially enhancing or altering the pharmacological profile compared to non-fluorinated analogs.

Potential Mechanisms:

- GABA Receptor Modulation : Similar to other amino acid derivatives, DFBA may interact with GABA receptors, influencing inhibitory neurotransmission.

- Neuroprotective Effects : Fluorinated amino acids are often investigated for their neuroprotective properties, possibly providing benefits in conditions such as neurodegeneration.

Biological Activity and Therapeutic Applications

Research indicates that DFBA may have several therapeutic applications:

1. Neuropharmacology

DFBA's potential role in treating neurological disorders is a significant area of interest. Preliminary studies suggest it may help manage conditions such as anxiety and depression by modulating GABAergic activity.

2. Anti-inflammatory Properties

Fluorinated compounds have been studied for their anti-inflammatory effects. DFBA may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

3. Cancer Research

Some studies indicate that DFBA could influence cancer cell metabolism and proliferation, although more research is necessary to elucidate these effects fully.

Case Studies and Research Findings

A review of recent literature highlights several key studies on DFBA:

Q & A

Q. What are the critical parameters for synthesizing 4-amino-3,3-difluorobutanoic acid hydrochloride with high purity?

- Methodological Answer : Synthesis involves fluorination of a β-amino acid precursor under controlled conditions. Key parameters include:

- Reagent stoichiometry : Maintain a 1:2 molar ratio of the amino acid precursor to fluorinating agents (e.g., DAST or Deoxo-Fluor) to ensure complete difluorination .

- Temperature control : Reactions should be conducted at –10°C to 0°C to minimize side reactions like over-fluorination or decomposition .

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity. Confirmation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is recommended .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- <sup>19</sup>F NMR : Peaks at δ –120 to –125 ppm (CF2 group) and δ –140 ppm (amine-bound fluorine) confirm fluorination .

- <sup>1</sup>H NMR : The α-proton adjacent to the amino group appears as a triplet (J = 6–8 Hz) due to coupling with fluorines .

- Mass spectrometry (HRMS) : Expected [M+H]<sup>+</sup> at m/z 175.56 (C4H8ClF2NO2<sup>+</sup>) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : The CF2 group introduces steric hindrance and electron-withdrawing effects:

- Coupling efficiency : Use DIC/HOBt or PyBOP instead of DCC to reduce steric interference during amide bond formation .

- Reaction monitoring : Track by <sup>19</sup>F NMR; incomplete coupling shows residual CF2 signals at δ –120 ppm.

- Comparative studies : Non-fluorinated analogs (e.g., 4-aminobutanoic acid) exhibit faster coupling kinetics, highlighting fluorine’s electronic impact .

Q. What strategies resolve discrepancies in observed vs. predicted pKa values for the amino and carboxylic acid groups?

- Methodological Answer : Discrepancies arise due to fluorine’s inductive effects:

Q. How can stability issues in aqueous solutions be mitigated for biological assays?

- Methodological Answer : Hydrolytic degradation occurs via defluorination at pH > 6. Mitigation strategies include:

- Buffering : Use pH 4–6 citrate or acetate buffers to stabilize the CF2 group .

- Lyophilization : Store as a lyophilized powder at –20°C; reconstitute in cold, deoxygenated water to prevent oxidation .

- Stability assays : Monitor degradation via HPLC at 214 nm; half-life >48 hours at pH 5 .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Discrepancies may stem from crystallinity or hydration states:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.